molecular formula C13H19NO2 B1351848 2-(2,4-Dimethoxyphenyl)piperidine CAS No. 383128-01-6

2-(2,4-Dimethoxyphenyl)piperidine

Cat. No.: B1351848
CAS No.: 383128-01-6
M. Wt: 221.29 g/mol
InChI Key: UPLHYQRIQVCOJT-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)piperidine (2,4-DMPP) is a synthetic compound that has been used in the scientific research community for its various applications. It is a piperidine derivative and is composed of a phenyl group and two methoxy groups. It is a colorless solid at room temperature and is soluble in most organic solvents. 2,4-DMPP has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments. This article will provide an overview of 2,4-DMPP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations of lab experiments, and potential future directions.

Scientific Research Applications

Serotonin Receptor Antagonism

Compounds structurally related to 2-(2,4-Dimethoxyphenyl)piperidine have been explored as serotonin 5HT2A receptor antagonists. These substances are useful for treating a range of conditions including psychoses, depression, anxiety, drug addiction, obsessive-compulsive disorders, coronary vasospasms, anorexia, fibromyalgia, and arrhythmia (Habernickel, 2002).

Medicinal Chemistry and Stereochemistry

In the realm of medicinal chemistry, the synthesis of new molecules with bio-potent piperidine/piperidone skeletons is significant. These structures are important building blocks in numerous naturally occurring alkaloids and biologically active compounds. The presence of methoxy groups, similar to those in this compound, is associated with various biological actions, including antioxidant properties (Dineshkumar & Parthiban, 2018).

Antioxidant Efficacy

Piperidine derivatives have been synthesized and characterized for their antioxidant efficacy. These studies utilize NMR spectral data to ascertain the configuration and conformation of newly synthesized molecules, highlighting the importance of piperidine-based compounds in developing potential antioxidant agents (Dineshkumar & Parthiban, 2022).

Nonlinear Optical Properties

Research into piperidine derivatives, particularly focusing on their structural and electronic properties, has revealed significant insights into their nonlinear optical performance. This area of study is crucial for the development of materials for fiber optic communications and optical signal processing (Tamer, 2016).

Anti-Inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant activities of certain piperidine derivatives have been evaluated, with findings suggesting potent efficacy comparable to standard drugs. These studies underscore the therapeutic potential of piperidine derivatives in treating inflammation and oxidative stress (Tharini & Sangeetha, 2015).

Biochemical Analysis

Biochemical Properties

2-(2,4-Dimethoxyphenyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been noted to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can influence the metabolic pathways of other compounds.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of receptor tyrosine kinases, which play a pivotal role in cell signaling and growth . Additionally, this compound can modulate the expression of genes involved in metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can enhance certain biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become prominent.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent breakdown of the compound, leading to the formation of various metabolites. The interaction with cofactors such as NADPH is essential for these metabolic processes. The compound’s influence on metabolic flux and metabolite levels can significantly impact overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-10-6-7-11(13(9-10)16-2)12-5-3-4-8-14-12/h6-7,9,12,14H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLHYQRIQVCOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CCCCN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701300662
Record name 2-(2,4-Dimethoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383128-01-6
Record name 2-(2,4-Dimethoxyphenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383128-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dimethoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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